molecular formula C7H2BrF2NO3 B2948109 3-Bromo-2,6-difluoro-5-nitrobenzaldehyde CAS No. 2470439-98-4

3-Bromo-2,6-difluoro-5-nitrobenzaldehyde

Cat. No.: B2948109
CAS No.: 2470439-98-4
M. Wt: 265.998
InChI Key: WAUHXUZIPPGMQO-UHFFFAOYSA-N
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Description

3-Bromo-2,6-difluoro-5-nitrobenzaldehyde is an organic compound characterized by the presence of a bromine atom, two fluorine atoms, and a nitro group attached to a benzene ring with an aldehyde functional group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through the halogenation of benzaldehyde derivatives. Bromination and fluorination reactions are typically carried out using bromine (Br2) and fluorine (F2) or their respective sources.

  • Nitration: Nitration of the halogenated benzaldehyde is achieved by treating it with nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled conditions.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are often employed.

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: The nitro group can be reduced to an amine using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

  • Substitution: The bromine and fluorine atoms can undergo nucleophilic substitution reactions with various nucleophiles.

  • Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling, facilitated by palladium catalysts.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4

  • Reduction: Sn/HCl, H2/Pd-C

  • Substitution: NaOH, KI

  • Coupling: Pd(PPh3)4, base (e.g., Na2CO3)

Major Products Formed:

  • Carboxylic acids from oxidation

  • Amines from reduction

  • Substituted benzaldehydes from nucleophilic substitution

  • Biaryl compounds from coupling reactions

Scientific Research Applications

3-Bromo-2,6-difluoro-5-nitrobenzaldehyde is utilized in various fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: The compound is employed in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 3-Bromo-2,6-difluoro-5-nitrobenzaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. In anticancer activity, it may interfere with cellular pathways involved in tumor growth and proliferation.

Molecular Targets and Pathways:

  • Enzyme active sites

  • Cell signaling pathways

  • DNA replication and repair mechanisms

Comparison with Similar Compounds

  • 3-Bromo-2-fluorobenzaldehyde

  • 3-Bromo-5-nitrobenzaldehyde

  • 2,6-Difluoro-5-nitrobenzaldehyde

Uniqueness: 3-Bromo-2,6-difluoro-5-nitrobenzaldehyde is unique due to the presence of both fluorine and bromine atoms on the benzene ring, which significantly affects its reactivity and physical properties compared to its similar counterparts.

This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities highlight its importance in advancing scientific knowledge and technological development.

Properties

IUPAC Name

3-bromo-2,6-difluoro-5-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2NO3/c8-4-1-5(11(13)14)7(10)3(2-12)6(4)9/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUHXUZIPPGMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C=O)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2470439-98-4
Record name 3-bromo-2,6-difluoro-5-nitrobenzaldehyde
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